2,3-Dioctanoylglycerol
Description
Significance of Diacylglycerols as Lipid Second Messengers
Diacylglycerols are well-established as crucial lipid second messengers, molecules that relay signals from receptors on the cell surface to target molecules inside the cell. tandfonline.comnih.gov A primary mechanism of DAG generation is through the hydrolysis of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme phospholipase C (PLC). um.es This enzymatic cleavage yields two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 is a small, water-soluble molecule that diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains embedded in the cell membrane.
In its membrane-bound location, the primary and most well-studied function of DAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. creative-proteomics.com The binding of DAG to a specific domain on PKC, the C1 domain, induces a conformational change in the enzyme, leading to its activation. um.es Activated PKC then phosphorylates a multitude of downstream protein substrates, thereby propagating the initial signal. The stereochemistry of the diacylglycerol molecule is paramount for this activation, with the sn-1,2-diacylglycerol isomer being the potent physiological activator of PKC. tandfonline.com
Rationale for Utilizing and Investigating 2,3-Dioctanoylglycerol in Academic Research
The investigation of specific diacylglycerol isomers is crucial for understanding the precise mechanisms of cellular signaling. This compound, a synthetic diacylglycerol with two eight-carbon fatty acid chains at the sn-2 and sn-3 positions of the glycerol (B35011) backbone, serves a vital role in academic research, primarily as a negative control in studies of Protein Kinase C activation. tandfonline.com
Due to the stringent stereospecificity of PKC, sn-2,3-diacylglycerols are not effective activators of this enzyme. tandfonline.com This property makes this compound an invaluable tool for researchers to differentiate between cellular responses mediated by PKC and those that are not. By comparing the effects of the PKC-activating isomer, sn-1,2-dioctanoylglycerol, with the non-activating this compound, scientists can specifically attribute observed cellular events to the activation of the PKC signaling pathway.
Furthermore, the use of this compound allows for the investigation of other potential cellular roles of diacylglycerols that are independent of PKC activation. For instance, research has explored the metabolism of various diacylglycerol isomers, and the use of specific synthetic versions like this compound can help elucidate the metabolic fate of these molecules within the cell. nih.gov Studies have also investigated the synthesis of 1-alkyl-2,3-diacylglycerol in certain tissues, highlighting the diverse metabolic pathways involving different DAG isomers. nih.gov
Historical Perspective on Diacylglycerol Analogues in Cellular Studies
The understanding of diacylglycerol's role as a second messenger has been significantly advanced by the development and use of synthetic analogues. In the early 1980s, the discovery that tumor-promoting phorbol (B1677699) esters mimic the action of diacylglycerol in activating Protein Kinase C was a landmark finding. nih.gov This led to the hypothesis that diacylglycerol is the endogenous activator of PKC.
To test this hypothesis and to further probe the role of DAG in cellular processes, researchers began to synthesize cell-permeable diacylglycerol analogues. Early studies utilized synthetic diacylglycerols with varying fatty acid chain lengths to investigate their effects on cellular functions. monash.edu The development of methods for the efficient asymmetric synthesis of specific diacylglycerol isomers, such as 1,2-diacyl-sn-glycerol and 2,3-diacyl-sn-glycerol, was a crucial step forward. nih.gov This allowed for a more precise investigation of the stereochemical requirements for PKC activation and other cellular activities.
The synthesis of a series of diacylglycerol analogues, including those with modifications to the glycerol backbone and the ester linkages, further refined the understanding of the structure-activity relationship for PKC activation. nih.govnih.gov These studies confirmed the necessity of the sn-1,2 configuration and the ester-linked carbonyl groups for potent PKC activation. nih.gov The use of these synthetic analogues, in conjunction with phorbol esters, has been instrumental in delineating the vast and complex roles of the diacylglycerol-PKC signaling pathway in normal physiology and in disease states.
Research Findings on Diacylglycerol Isomer Specificity
The following table summarizes the differential effects of various diacylglycerol isomers on Protein Kinase C (PKC) activation, illustrating the importance of stereochemistry.
| Diacylglycerol Isomer | PKC Activation Capacity | Rationale for Use in Research |
| 1,2-Dioctanoyl-sn-glycerol | High | Positive control for PKC activation studies; mimics the endogenous signaling molecule. glpbio.com |
| This compound | Very Low / None | Negative control to differentiate PKC-dependent and -independent cellular responses. tandfonline.com |
| 1,3-Dioctanoylglycerol (B106050) | Very Low / None | Negative control; used to study non-PKC mediated effects and metabolic pathways of DAGs. nih.gov |
Key Compounds Mentioned
Properties
Molecular Formula |
C19H36O5 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m1/s1 |
InChI Key |
ZQBULZYTDGUSSK-QGZVFWFLSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursors of 2,3 Dioctanoylglycerol and Analogues
Chemical Synthesis Pathways and Regioselective Considerations
Chemical synthesis of diacylglycerols like 2,3-dioctanoylglycerol requires careful control to ensure the desired substitution pattern on the glycerol (B35011) molecule. This is due to the presence of three hydroxyl groups with varying reactivity.
Acylation Reactions of Glycerol with Octanoic Acid Derivatives
The direct acylation of glycerol with octanoic acid or its more reactive derivatives, such as octanoyl chloride or anhydride, is a primary method for synthesizing dioctanoylglycerols. The reaction involves the esterification of the hydroxyl groups of glycerol. However, this direct approach often leads to a mixture of products, including 1-mono-, 2-mono-, 1,2-di-, and 1,3-dioctanoylglycerol (B106050), as well as the fully acylated trioctanoylglycerol. mdpi.com The distribution of these products is influenced by reaction conditions such as temperature, the molar ratio of reactants, and the presence of a catalyst. mdpi.com
For instance, the acetylation of glycerol with acetic acid, a similar process, demonstrates that higher molar ratios of the acid to glycerol favor the formation of more substituted products like di- and triacylglycerols. mdpi.com While acetic acid can act as an autocatalyst, the use of other catalysts, such as zeolites modified with organic acids, has been explored for the acylation of aromatic compounds with octanoic acid, suggesting their potential applicability in glycerol acylation to enhance conversion and selectivity. rsc.org
A novel pathway for lipid biosynthesis that has been identified is the direct acylation of glycerol, which can become more significant under certain pathological conditions like hyperglycerolemia. nih.gov This pathway proceeds through the formation of monoacylglycerol, which is then further acylated to diacylglycerol and triacylglycerol. nih.gov
Stereoselective Synthesis of sn-1,2- and sn-2,3-Dioctanoylglycerol Isomers
The synthesis of specific stereoisomers, such as sn-1,2-dioctanoylglycerol and sn-2,3-dioctanoylglycerol, requires a stereoselective approach. nih.gov These isomers are not superimposable mirror images and often exhibit different biological activities. The synthesis of these specific isomers typically starts from a chiral precursor, such as a protected glycerol derivative, to control the stereochemistry at the sn-2 position.
One strategy involves starting with a protected glycerol derivative where one of the primary hydroxyl groups is selectively protected. Acylation of the remaining free hydroxyl groups followed by deprotection yields the desired stereoisomer. For example, the synthesis of sn-1,2-dioleoyl-[3-³H]glycero-3-phospho(1-rac-glycerol) involved the oxidation of 1,2-dioleoyl-sn-glycerol, followed by reduction with a radiolabeled reagent to introduce the label stereospecifically. nih.gov This intermediate could then be further modified.
The inherent stereochemistry of enzymatic reactions is also exploited for stereoselective synthesis. Lipases, for example, can discriminate between the enantiotopic groups of a prochiral triacylglycerol during hydrolysis, leading to the formation of chiral DAG enantiomers like sn-1,2- or sn-2,3-diacylglycerol. nih.gov
Protecting Group Strategies in Glycerol Functionalization
Protecting groups are essential tools in the synthesis of complex molecules like this compound to ensure that reactions occur at the desired positions. jocpr.com In glycerol chemistry, the challenge lies in differentiating between the primary and secondary hydroxyl groups. wiley-vch.de
Common strategies involve the use of bulky protecting groups, such as trityl or silyl (B83357) ethers, which preferentially react with the less sterically hindered primary hydroxyl groups. wiley-vch.de This allows for the selective acylation of the secondary hydroxyl group at the C-2 position. Subsequent removal of the protecting groups from the primary positions would yield a 2-monoacylglycerol, which can then be further functionalized.
For the synthesis of 1,2- or 2,3-diacylglycerols, orthogonal protecting groups are particularly useful. uchicago.edu These are groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of the hydroxyl groups. For example, a silyl ether could protect the sn-3 position while an acyl group protects the sn-1 position. Selective removal of the acyl group would allow for modification at the sn-1 position, followed by removal of the silyl ether to yield the final product.
The choice of protecting group depends on its stability to the reaction conditions used for acylation and the ease of its selective removal without affecting the newly formed ester bonds. uchicago.edu
Purification and Characterization Methodologies in Synthetic Lipid Chemistry
The purification of synthetic diacylglycerols from the reaction mixture is crucial to obtain a pure product. Common techniques include column chromatography on silica (B1680970) gel, which separates compounds based on their polarity. nih.govomicsonline.org Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the fractions containing the desired product. sigmaaldrich.com
Characterization of the purified diacylglycerol is performed using various analytical methods. Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. nih.govdss.go.th Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure, including the position of the acyl chains on the glycerol backbone and the stereochemistry. google.com
For instance, in the purification of diacylglycerol acyltransferase, column chromatography techniques such as Yellow 86 agarose (B213101) and Superdex-200 were employed to purify the enzyme. nih.gov The final product's purity was confirmed by SDS-polyacrylamide gel electrophoresis. nih.gov
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of diacylglycerols. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high regio- and stereoselectivity. dss.go.thlu.se
Lipase-Catalyzed Esterification for Diacylglycerol Production
Lipase-catalyzed esterification of glycerol with octanoic acid can be used to produce dioctanoylglycerol. Lipases, such as those from Carica papaya, are known for their 1,3-regioselectivity, meaning they preferentially catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone. dss.go.th This selectivity can be exploited to synthesize 1,3-diacylglycerols or to produce 2-monoacylglycerols, which can then be chemically acylated to form 1,2- or 2,3-diacylglycerols.
The use of immobilized lipases is often preferred in industrial applications as it allows for easier separation of the catalyst from the reaction mixture and its reuse. lu.se The reaction conditions, including temperature, solvent (or solvent-free conditions), and water activity, are optimized to maximize the yield of the desired diacylglycerol. For example, in the synthesis of structured lipids rich in 1,3-dioleoyl-2-arachidonoylglycerol, the reaction was catalyzed by Lipozyme RM IM in a solvent-free system. nih.gov
The specificity of the lipase (B570770) is a key factor. Some lipases exhibit specificity towards certain types of fatty acids, for instance, short-chain or long-chain, saturated or unsaturated. dss.go.thnih.gov This allows for the tailored synthesis of structured lipids with specific fatty acids at defined positions on the glycerol backbone.
Interactive Data Tables
Table 1: Properties of 1,2-Dioctanoylglycerol
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₅ | nih.gov |
| Molecular Weight | 344.49 g/mol | sigmaaldrich.com |
| CAS Number | 60514-48-9 | sigmaaldrich.com |
| Appearance | Colorless oil | sigmaaldrich.com |
| SMILES | CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | nih.gov |
| InChIKey | ZQBULZYTDGUSSK-UHFFFAOYSA-N | nih.gov |
Enzyme Engineering for Specificity in Diacylglycerol Synthesis
The enzymatic synthesis of specific diacylglycerol (DAG) isomers, such as this compound, presents a significant challenge due to the inherent substrate specificities of lipases. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes used in lipid modification, but they often produce a mixture of DAG isomers, including the optically active sn-1,2- and sn-2,3-DAGs and the optically inactive 1,3-DAG. researchgate.netarkat-usa.org Consequently, a key objective in industrial biotechnology is the use of enzyme engineering to enhance the regioselectivity of these biocatalysts, thereby directing the synthesis towards a desired, high-purity DAG isomer.
The engineering of mono- and diacylglycerol lipases (MDGLs) is a developing field with a pressing need for advancement, especially when compared to the more established protein engineering of triacylglycerol lipases. researchgate.net A primary obstacle is that the molecular basis for the substrate specificity of DAG lipases remains elusive, which complicates structure-guided engineering efforts to convert common triacylglycerol (TAG) lipases into specific DAG lipases. nih.gov Despite these challenges, several strategies are being employed to improve enzyme specificity for targeted DAG synthesis.
Rational Design and Computational Methods
Computer-aided methods are increasingly important for the rational design of enzymes with improved properties. mdpi.com These strategies often focus on modifying the substrate tunnel of the lipase, a channel that transports substrates to the active site. Altering this tunnel can enhance the enzyme's substrate scope and selectivity. mdpi.com Key principles for engineering lipases include the introduction of charged amino acid residues on the enzyme's surface or the formation of new disulfide bonds or salt bridges to confer greater stability and modify activity. mdpi.com
Studies on naturally occurring thermostable lipases provide a blueprint for engineering efforts. For instance, LipA and LipB from Thermosyntropha lipolytica are highly thermostable and catalyze the synthesis of 1,3-diacylglycerols with significant specificity, achieving a 62% yield for 1,3-dioleoyl glycerol in organic solvents. nih.gov The high specificity of these enzymes for the sn-1 and sn-3 positions serves as a valuable model for engineering other lipases. nih.gov
Identifying Novel Lipases through Structural Motifs
An alternative approach to direct protein engineering involves identifying new, naturally specific enzymes. Researchers have identified structural consensus motifs that contribute to the DAG specificity of lipases by comparing the structures of known DAG and TAG lipases. nih.gov These sequence motifs and predicted secondary structures can then be used as a pattern to screen millions of protein sequences in databases, leading to the discovery of new putative DAG lipases. nih.gov This method has been used to identify dozens of new potential DAG lipases, which can then be validated through expression and functional assays for their specific activity. nih.gov
Influence of Immobilization on Performance
While not a direct modification of the enzyme's protein structure, immobilization is a critical engineering strategy that enhances the industrial applicability of lipases for DAG production. Free lipases often exhibit poor stability and cannot be easily reused in industrial processes. mdpi.comresearchgate.net Immobilization, which involves attaching the enzyme to a solid support matrix, improves pH, thermal, storage, and operational stability. mdpi.comresearchgate.net For example, lipase from Thermomyces lanuginosus (CN-TL) was immobilized on a macroporous resin, which enhanced its stability and reusability. mdpi.comnih.govresearchgate.net The immobilized enzyme retained over 90% of its initial activity after five reaction cycles. nih.gov Although immobilization does not fundamentally alter the enzyme's intrinsic regioselectivity, it creates a more robust and efficient biocatalyst system, making the synthesis of DAGs more economically feasible. mdpi.comnih.gov
Even commercially available immobilized lipases that are considered non-specific can exhibit a degree of regioselectivity. Novozym® 435, an immobilized lipase from Candida antarctica B (CALB), has been used to synthesize medium-chain diacylglycerols. frontiersin.org Although non-specific, reactions using this enzyme to produce dicaprylin (C8-DAG) and dicaprin (C10-DAG) yielded significantly higher ratios of 1,3-DAG to 1,2-DAG, demonstrating a potential for 1,3-regioselectivity that could be further enhanced through protein engineering. frontiersin.org
Research Findings on Enzyme-Mediated Diacylglycerol Synthesis
The following table summarizes key research findings related to the use of enzymes in synthesizing diacylglycerols, highlighting the methods used to improve their catalytic performance and specificity.
| Enzyme/Biocatalyst | Source Organism | Method/Strategy | Key Findings on Specificity & Performance |
| Lipase CN-TL | Thermomyces lanuginosus | Immobilization on macroporous resin (LX-201A) with a cross-linking agent (PEGDGE). mdpi.comnih.gov | Enhanced pH, thermal, and operational stability. The DAG content in the product remained at 84.8% of its initial level after five uses. nih.gov |
| Novozym® 435 (immobilized CALB) | Candida antarctica B | Enzymatic esterification in a bubble column reactor. frontiersin.org | Although a non-specific lipase, it showed 1,3-regioselectivity, producing 1,3-DAG to 1,2-DAG ratios of 5.8:1 for C8-DAG and 7.3:1 for C10-DAG. frontiersin.org |
| LipA and LipB | Thermosyntropha lipolytica | Synthesis in organic solvents at elevated temperatures (85-90°C). nih.gov | Demonstrated high thermostability and positional specificity for sn-1 and sn-3 positions, yielding 62% for 1,3-dioleoyl glycerol. nih.gov |
| Various | N/A | Structure-guided prediction using consensus motifs. nih.gov | Identified structural motifs contributing to DAG specificity, allowing for the prediction and discovery of 83 new putative DAG lipases from protein sequence databases. nih.gov |
Biosynthesis and Endogenous Formation of Diacylglycerols Relevant to 2,3 Dioctanoylglycerol Pathways
Phospholipase C (PLC)-Mediated Hydrolysis of Phosphoinositides and Diacylglycerol Generation
A primary route for the rapid generation of diacylglycerol for signaling purposes involves the enzymatic hydrolysis of membrane phosphoinositides by Phospholipase C (PLC). nih.gov This pathway is a cornerstone of signal transduction, linking extracellular signals to intracellular responses. wikipedia.org
PLC enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the inner plasma membrane. nih.govwikipedia.org This reaction yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is soluble and diffuses into the cytoplasm to trigger calcium release from intracellular stores, and diacylglycerol (DAG), which remains embedded in the plasma membrane. nih.govwikipedia.orgjneurosci.org The DAG generated through this pathway is typically the sn-1,2-diacylglycerol stereoisomer. nih.gov
The activation of PLC is tightly regulated and follows the stimulation of various cell surface receptors. nih.gov The mammalian PLC family consists of several isoforms grouped into subfamilies (β, γ, δ, and ε), each with distinct modes of activation. nih.gov For example, PLC-β isoforms are typically activated by G protein-coupled receptors, while PLC-γ isoforms are activated by receptor tyrosine kinases. nih.govwikipedia.org This receptor-mediated activation ensures that DAG is produced rapidly and locally in response to specific external stimuli, where it can recruit and activate downstream effector proteins, most notably protein kinase C (PKC). jneurosci.org
De Novo Synthesis Pathways of Glycerolipids Leading to Diacylglycerols
The de novo synthesis pathway, also known as the Kennedy pathway, represents the primary route for producing diacylglycerol as a precursor for the synthesis of bulk glycerolipids such as triacylglycerols (TAGs) and phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine. frontiersin.orgresearchgate.netum.es This pathway builds the diacylglycerol molecule from a glycerol (B35011) backbone. researchgate.net
The process begins with glycerol-3-phosphate and involves three key enzymatic steps:
First Acylation: The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acid from an acyl-coenzyme A (acyl-CoA) molecule to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). frontiersin.orgresearchgate.net
Second Acylation: Lysophosphatidic acid is then acylated at the sn-2 position by the enzyme lysophosphatidic acid acyltransferase (LPAT), using a second acyl-CoA molecule. This reaction produces phosphatidic acid (PA). frontiersin.orgmaastrichtuniversity.nl
Dephosphorylation: Finally, the enzyme phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from phosphatidic acid, yielding sn-1,2-diacylglycerol. frontiersin.orgmaastrichtuniversity.nl
This pathway provides a steady supply of DAG for structural lipid synthesis. The specific fatty acid composition of the resulting DAG, such as in dioctanoylglycerol, is determined by the substrate specificity of the acyltransferases and the available pool of fatty acyl-CoAs within the cell. frontiersin.org
Interconversion of Lipid Precursors in Diacylglycerol Formation
Beyond PLC-mediated hydrolysis and de novo synthesis, cellular diacylglycerol levels are also regulated by the interconversion of various lipid precursors. These pathways allow for the remodeling of lipid species and the generation of DAG from storage or other membrane lipids.
A significant pathway, particularly in plants, involves the conversion of phosphatidylcholine (PC), a major membrane phospholipid, into DAG. researchgate.netnih.gov This is important because fatty acids attached to PC can be modified (e.g., through desaturation), leading to the production of DAG species with different fatty acid compositions than those produced via the de novo pathway. frontiersin.orgnih.gov This interconversion can be catalyzed by several enzymes, including the reverse action of cholinephosphotransferase or the action of phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT). frontiersin.orgnih.gov
Other key interconversion pathways include:
Triacylglycerol Hydrolysis: Stored triacylglycerols can be hydrolyzed by triacylglycerol lipases to release fatty acids and generate diacylglycerol. nih.govum.es
Sphingomyelin (B164518) Synthesis: DAG is generated as a byproduct during the synthesis of sphingomyelin from PC and ceramide, a reaction catalyzed by sphingomyelin synthase. um.es
Phosphorylation: Diacylglycerol can be converted back to phosphatidic acid through phosphorylation by diacylglycerol kinases (DGKs). This reaction plays a role in attenuating DAG signaling and regenerating a precursor for lipid synthesis. nih.gov
These interconversion routes highlight the central role of diacylglycerol as a metabolic hub, connecting signaling pathways with the synthesis and breakdown of major cellular lipids. frontiersin.org
Data Tables
| Pathway | Enzyme | Substrate(s) | Product(s) |
|---|---|---|---|
| PLC-Mediated Hydrolysis | Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | sn-1,2-Diacylglycerol (DAG), Inositol 1,4,5-trisphosphate (IP3) |
| De Novo Synthesis | Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid (LPA) |
| De Novo Synthesis | Lysophosphatidic acid acyltransferase (LPAT) | Lysophosphatidic acid (LPA), Acyl-CoA | Phosphatidic acid (PA) |
| De Novo Synthesis | Phosphatidic acid phosphatase (PAP) | Phosphatidic acid (PA) | sn-1,2-Diacylglycerol (DAG) |
| PC Interconversion | Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT) | Phosphatidylcholine (PC), Diacylglycerol (DAG) | Diacylglycerol (DAG), Phosphatidylcholine (PC) |
| TAG Hydrolysis | Triacylglycerol Lipase (B570770) | Triacylglycerol (TAG) | Diacylglycerol (DAG), Free Fatty Acid |
| Sphingomyelin Synthesis | Sphingomyelin synthase | Phosphatidylcholine (PC), Ceramide | Diacylglycerol (DAG), Sphingomyelin |
| DAG Phosphorylation | Diacylglycerol kinase (DGK) | Diacylglycerol (DAG), ATP | Phosphatidic acid (PA), ADP |
Molecular Mechanisms of Action and Cellular Signaling Roles of 2,3 Dioctanoylglycerol
Activation of Protein Kinase C (PKC) Isoforms by 2,3-Dioctanoylglycerol
The activation of PKC by DAG is a cornerstone of cellular signal transduction, influencing processes ranging from cell growth and differentiation to apoptosis. um.es The binding of DAG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms is a key step in their activation. um.escellsignal.comucsd.edu This interaction recruits the enzyme from the cytosol to the cell membrane, leading to a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its substrates. ucsd.edunih.govnih.gov
The activation of PKC and its translocation to cellular membranes are highly dependent on the specific structure of the diacylglycerol molecule. Different DAG species can induce selective translocation of individual PKC isozymes to various cellular compartments, which in turn influences the biological outcome. um.es While many diacylglycerols with naturally occurring fatty acids are effective, the length and saturation of the acyl chains play a role in the potency of PKC activation. nih.gov Cell-permeant analogs like dioctanoylglycerol are effective activators of PKC. pnas.org
The translocation of PKC is a hallmark of its activation. For instance, 1,2-dioctanoyl-sn-glycerol has been shown to induce a rapid and significant, though transient, translocation of PKC from the cytosolic to the particulate fraction in MCF-7 human breast cancer cells. nih.gov This translocation is a prerequisite for the subsequent biological response, such as the inhibition of cell proliferation. nih.gov Different PKC isoforms exhibit distinct patterns of translocation in response to DAGs. For example, novel PKC isoforms like PKCδ can be translocated to the plasma membrane in a Ca²⁺-independent manner. nih.gov
| PKC Isoform | Diacylglycerol Analog | Observed Translocation | Cell Type |
|---|---|---|---|
| PKC (general) | 1,2-dioctanoyl-sn-glycerol | Cytosol to particulate compartment | MCF-7 human breast cancer cells |
| PKCδ-RFP | PhoDAG-1 (light-sensitive DAG) | Cytosol to plasma membrane | HeLa cells |
| PKCα-GFP | PhoDAG-1 (light-sensitive DAG) | Cytosol to plasma membrane (Ca²⁺-sensitive) | HeLa cells |
The stereochemistry of the diacylglycerol molecule is a critical determinant of its ability to activate PKC. The interaction between PKC and DAG is stereospecific, with the naturally occurring sn-1,2-diacylglycerols being significantly more potent activators than their sn-2,3- or 1,3-sn-isomers. This specificity has been demonstrated in various experimental systems using phospholipid vesicles. The higher potency of the sn-1,2 configuration is attributed to its specific fit within the C1 domain of PKC, which is the binding site for DAG.
The reduced activity of the sn-2,3 isomer, such as this compound, is a key aspect of its molecular action. While it shares the same chemical formula as its sn-1,2 counterpart, the different spatial arrangement of the fatty acid chains relative to the glycerol (B35011) backbone results in a less optimal interaction with the PKC C1 domain. This highlights the precise structural requirements for effective PKC activation.
The activation of PKC by diacylglycerols is dependent on specific structural features of the DAG molecule. Studies using synthetic analogs of sn-1,2-dioctanoylglycerol have elucidated these requirements. pnas.org Both carbonyl moieties of the oxygen esters are essential for maximal PKC activity. pnas.org The presence of the free 3-hydroxyl group on the glycerol backbone is also a strict requirement for activation. pnas.org It is proposed that a three-point attachment of sn-1,2-diacylglycerol to the PKC-phosphatidylserine-Ca²⁺ complex at the membrane surface is necessary for activation. pnas.org This model suggests that the hydroxyl group and the two carbonyl groups of the diacylglycerol molecule form critical hydrogen bonds within the C1 domain of PKC.
| Structural Moiety | Requirement for Maximal PKC Activation | Proposed Role |
|---|---|---|
| sn-1 Carbonyl Group | Essential | Hydrogen bonding within the C1 domain |
| sn-2 Carbonyl Group | Essential | Hydrogen bonding within the C1 domain |
| sn-3 Hydroxyl Group | Essential | Hydrogen bonding within the C1 domain |
| sn-1,2 Stereoconfiguration | Required for high potency | Optimal fit within the C1 domain binding pocket |
Downstream Signaling Cascades and Cellular Responses Initiated by PKC Activation via this compound
The activation of PKC by diacylglycerols like this compound, albeit with lower potency compared to the sn-1,2 isomer, can initiate a cascade of downstream signaling events that lead to various cellular responses. um.es These responses are highly dependent on the specific PKC isoforms activated, the cell type, and the subcellular localization of the activated kinase.
PKC activation is known to play a significant role in the regulation of gene expression and cell growth pathways. cellsignal.com For example, the activation of PKC can lead to the phosphorylation of transcription factors, which in turn alters the expression of target genes involved in cell proliferation, differentiation, and apoptosis. mdpi.com In MCF-7 breast cancer cells, activation of PKC by 1,2-dioctanoyl-glycerol leads to an inhibition of cell proliferation, suggesting a negative modulatory role for PKC in the growth of these cells. nih.gov Furthermore, diacylglycerol-lactones, which are synthetic PKC activators, have been shown to differentially regulate gene expression in lung cancer cells through the selective activation of specific PKC isozymes. researchgate.net This highlights the potential for different diacylglycerol structures to elicit distinct patterns of gene expression.
The relationship between diacylglycerol-mediated PKC activation and intracellular calcium ([Ca²⁺]i) levels is complex and can be bidirectional. Conventional PKC isoforms require calcium for their activation, and their translocation to the membrane is often triggered by an initial rise in intracellular calcium. cellsignal.comnih.govnih.gov Once activated, PKC can, in turn, modulate calcium signaling.
However, studies with dioctanoylglycerol have revealed that it can also influence intracellular calcium levels through PKC-independent mechanisms. In HIT T-15 islet cells, dioctanoylglycerol was found to induce a triphasic increase in cytosolic free Ca²⁺. nih.gov This effect was not blocked by PKC inhibitors and was also observed in PKC-depleted cells, indicating a mechanism independent of PKC activation. nih.gov Similarly, in T lymphocytes, 1,2-sn-dioctanoylglycerol can induce an increase in cytosolic free Ca²⁺ by releasing it from intracellular stores and promoting transmembrane influx, a process that is also independent of PKC activation. nih.gov These findings suggest that while PKC is a primary target of diacylglycerols, these lipid messengers can have other direct or indirect effects on cellular ion homeostasis.
Effects on Cellular Differentiation Processes
Cellular differentiation is the complex process by which a less specialized cell becomes a more specialized cell type. wikipedia.org This process is integral to the development of multicellular organisms, transforming a single zygote into a complex system of tissues and cell types. wikipedia.org The differentiation process involves significant changes in a cell's size, shape, metabolic activity, and responsiveness to signals, which are primarily driven by highly controlled modifications in gene expression. wikipedia.org
Signal transduction pathways play a crucial role in directing cell differentiation. One such pathway is the Phosphatidylinositol Signaling Pathway, which generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.com While diacylglycerols are known activators of Protein Kinase C (PKC), a key enzyme in many signaling cascades, some of their effects may be mediated through other mechanisms. For instance, the diacylglycerol analogue 1,2-sn-dioctanoylglycerol has been shown to induce an increase in cytosolic free calcium ([Ca2+]i). nih.gov Such changes in intracellular calcium are often associated with the regulation of cell proliferation and differentiation, suggesting that some effects of diacylglycerols on these processes could be a consequence of altered calcium signaling. nih.govnih.gov
Influence on Mitotic Progression and Cell Cycle Dynamics
The cell cycle is a fundamental process consisting of a sequence of events where a cell duplicates its chromosomes and then segregates them into two daughter cells during mitosis (M phase). nih.gov These events are regulated by gap phases and orchestrated by cyclin-dependent kinases (CDKs). nih.gov Recent research has highlighted a strong connection between the cell cycle and cell fate decisions, particularly during the transition through mitosis and the subsequent G1 phase, which appears to be a critical window for exiting pluripotency and initiating differentiation. nih.gov
While specific studies on the direct influence of this compound on mitotic progression are not extensively detailed in available research, the broader family of diacylglycerols is implicated in cell cycle control through their activation of PKC. The dynamics of cell growth and protein synthesis change dramatically during mitosis. For example, in mammalian cells, there is a notable burst of growth in early mitosis, which then subsides as the cell progresses towards division. elifesciences.org Experimental arrest of cells in a prometaphase state shows an initial increase in protein synthesis, which then gradually decreases. elifesciences.org Given the role of diacylglycerol as a key signaling molecule, its localized production and downstream effects are integral to the complex regulation that connects cell cycle machinery with developmental programs.
Modulation of Glucose Transporter Activity
Glucose transporters (GLUTs) are a family of membrane proteins that facilitate the transport of glucose across the plasma membrane of cells. The regulation of these transporters is critical for maintaining glucose homeostasis. For instance, GLUT3 is a high-affinity glucose transporter crucial for processes with high energy demands, such as preimplantation embryo development. nih.gov
The accumulation of lipids, including diacylglycerols, can impact cellular metabolism and signaling pathways that regulate glucose uptake. In cardiomyocytes, an excess of cellular lipids, including diacylglycerol (DAG), can activate Protein Kinase C (PKC). researchgate.net This activation can, in turn, impair β-adrenergic signaling and insulin (B600854) signaling pathways. researchgate.net Specifically, PKC can phosphorylate the insulin receptor substrate-1 (IRS-1) at inhibitory sites, leading to reduced downstream signaling and a defect in the translocation of the GLUT4 glucose transporter to the cell surface, which is a primary abnormality in insulin-resistant states. researchgate.netsemanticscholar.org Therefore, the modulation of glucose transporter activity by diacylglycerols is often linked to their role as activators of PKC isoforms that interfere with insulin signaling cascades.
Membrane Dynamics and Interactions of this compound with Cellular Membranes
The interaction of this compound, a species of diacylglycerol (DAG), with cellular membranes is a critical aspect of its function in cellular signaling. Diacylglycerols are minor yet potent components of cell membranes, constituting about 1 mole% of the total lipids. nih.gov Their primary structure consists of a glycerol backbone linked to two fatty acid chains, which in the case of this compound are octanoic acid residues. This structure imparts a hydrophobic nature to the molecule, profoundly influencing the physical properties of the lipid bilayer. creative-proteomics.comacs.org
The hydrophobic character of DAGs like this compound affects membrane fluidity and curvature, which are crucial for cellular processes such as endocytosis, exocytosis, and membrane trafficking. creative-proteomics.com The presence of DAGs can induce membrane rearrangements, including vesicle budding and fusion. creative-proteomics.com Molecular dynamics simulations have shown that diacylglycerol has a slight preference for the more fluid POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer over the more ordered raft-like bilayer, suggesting it may preferentially partition into less rigid membrane regions. nih.gov
The interaction is also temperature-dependent; DAGs mix with phospholipids (B1166683) in fluid bilayers when their melting temperature is near or below that of the bilayer system. nih.gov This integration into the membrane allows them to act as potent regulators of the catalytic behavior of various membrane-associated enzymes. nih.gov
Influence on Lipid Raft Organization and Signaling Platforms
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.govnih.govnih.gov These domains function as organizing centers for the assembly of signaling molecules, enhancing the efficiency of signal transduction. paxneuroscience.comyoutube.com The "lipid raft hypothesis" posits that these transient domains are formed by favorable interactions between cholesterol and high-melting point lipids. nih.gov
The introduction of diacylglycerols, such as this compound, can significantly perturb the structure and organization of these lipid rafts. Due to their molecular shape and hydrophobic nature, DAGs can alter the packing of lipids within the membrane. acs.org While some lipids like cholesterol have a strong preference for raft domains, diacylglycerol exhibits a relatively small free energy of exchange between raft and non-raft bilayers, suggesting a more evenly distributed presence. nih.gov
However, studies have indicated that both diacylglycerol and ceramide can displace cholesterol from liquid-ordered domains, leading to the formation of more rigid domains. nih.gov This suggests that an increase in local concentrations of this compound could lead to a reorganization of lipid rafts, potentially altering their composition and stability. This reorganization can, in turn, modulate the activity of raft-associated signaling proteins.
The table below summarizes the comparative preference of key lipids for raft versus non-raft membrane environments based on molecular simulation studies.
| Lipid Molecule | Preference for Raft Bilayer | Free Energy of Exchange (ΔGex) | Implication for Lipid Raft Interaction |
| Cholesterol | Strong | 54 kJ/mol | Strongly prefers and stabilizes ordered raft domains. nih.gov |
| Diacylglycerol | Slight preference for non-raft | -5 kJ/mol | Tends to partition slightly more into less ordered membrane regions but can displace cholesterol at higher concentrations. nih.gov |
| Ceramide | Modest | 7 kJ/mol | Has a modest preference for raft domains and can form more rigid domains. nih.gov |
This table illustrates the differential partitioning of lipids, which is fundamental to the dynamic organization of lipid rafts and associated signaling platforms.
The influence of short-chain lipids on membrane order provides further insight. For instance, short-chain ceramides have been shown to decrease plasma membrane lipid order and reduce the proximity between lipid-raft-associated components. biologists.com Given its short octanoyl chains, this compound could be expected to have similar disordering effects, potentially leading to the dissociation of signaling complexes within rafts or altering the threshold for their activation. By modifying the physical environment of the raft, this compound can influence the conformation and interaction of resident signaling proteins, thereby playing a crucial role in the modulation of cellular signaling pathways.
Regulation of Diacylglycerol Levels and Signaling
Receptor-Mediated and Hormonal Regulation of Diacylglycerol Production
The generation of diacylglycerol is a critical step in signal transduction pathways initiated by the activation of various cell-surface receptors. frontiersin.org G-protein coupled receptors (GPCRs) and immunoreceptor tyrosine-based activation motif (ITAM)-bearing receptors are key players in this process. frontiersin.org Upon ligand binding, these receptors trigger the activation of phospholipase C (PLC) enzymes. frontiersin.org PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. frontiersin.org
Hormonal stimulation is a well-documented initiator of diacylglycerol production. For instance, angiotensin-II (AII), a major regulator of aldosterone (B195564) production, induces a biphasic increase in 1,2-sn-diacylglycerol (DAG) in bovine adrenal glomerulosa cells. oup.comnih.gov This response involves an initial rapid peak followed by a more sustained second phase. oup.comnih.gov Similarly, hormones like insulin (B600854) and leptin can influence the expression and activity of diacylglycerol acyltransferase (DGAT) enzymes, which are involved in triglyceride synthesis from diacylglycerol. aocs.org Specifically, insulin has been shown to stimulate the expression of DGAT2, while glucose stimulates both DGAT1 and DGAT2 expression in adipocytes. aocs.org
The production of diacylglycerol is not limited to the breakdown of phosphoinositides. Evidence suggests that a significant portion of DAG formed during sustained hormonal stimulation is derived from other phospholipids (B1166683), such as phosphatidylcholine. nih.govdeepdyve.comoup.com This diversification in the source of DAG can lead to the generation of diacylglycerol species with distinct fatty acid compositions, which may, in turn, differentially activate protein kinase C (PKC) isoforms and allow for a greater diversity of cellular responses. nih.gov
Table 1: Hormonal Regulation of Diacylglycerol-Related Enzymes
| Hormone/Stimulus | Affected Enzyme | Effect | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| Angiotensin-II | Phospholipase C | Activation, leading to increased DAG production | Bovine Adrenal Glomerulosa Cells | oup.com |
| Insulin | DGAT2 | Stimulated expression | 3T3-L1 Adipocytes | aocs.org |
| Glucose | DGAT1 and DGAT2 | Stimulated expression | 3T3-L1 Adipocytes | aocs.org |
| Leptin | DGAT2 | Regulates expression (mice lacking functional leptin pathway have increased DGAT2 expression) | Adipose Tissue | aocs.org |
Feedback Inhibition Mechanisms in Diacylglycerol-Mediated Signaling
To prevent excessive or prolonged signaling, cells employ several feedback inhibition mechanisms to control diacylglycerol levels and their downstream effects. A key family of enzymes in this process is the diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA). nih.govfrontiersin.orgmdpi.com This reaction terminates the DAG signal and generates another signaling molecule, PA. nih.govfrontiersin.org
Inhibition of DGK activity leads to an accumulation of DAG. nih.gov This buildup of DAG can, in turn, act as a negative feedback signal to reduce the activity of phospholipase C (PLC), the enzyme responsible for its initial production. nih.gov This feedback loop helps to dampen the signaling cascade. For example, in human airway smooth muscle cells, inhibition of DGK isoforms attenuated agonist-induced activation of PLC. nih.govnih.gov This suggests that perturbing the ratio of DAG to PA through DGK inhibition results in the negative feedback regulation of Gq-PLC activation. nih.govnih.gov
Furthermore, elevated DAG levels can trigger the activation of certain protein kinase C (PKC) isoforms, which can then participate in negative feedback loops. um.es For instance, some PKC isoforms can phosphorylate and inhibit the function of upstream signaling components. In T-cells, it is suggested that elevated DAG levels due to the deficiency of DGKα and ζ may lead to increased basal activation of the PKCθ-IKK-NFκB pathway, which could then trigger negative feedback inhibition for T-cell receptor-induced activation of this pathway. frontiersin.org
Table 2: Key Players in Diacylglycerol Feedback Inhibition
| Molecule | Role in Feedback Inhibition | Mechanism | Reference |
|---|---|---|---|
| Diacylglycerol Kinase (DGK) | Negative regulator of DAG signaling | Phosphorylates DAG to phosphatidic acid (PA), terminating the DAG signal. | nih.govfrontiersin.org |
| Diacylglycerol (DAG) | Initiator of negative feedback | Accumulation can inhibit Phospholipase C (PLC) activity. | nih.gov |
| Protein Kinase C (PKC) | Mediator of negative feedback | Activated by DAG, can phosphorylate and inhibit upstream signaling components. | frontiersin.orgum.es |
Temporal Dynamics of Diacylglycerol Accumulation in Cellular Responses
The timing of diacylglycerol accumulation is a critical determinant of the cellular response. Studies have shown that the temporal profile of DAG generation can be complex and biphasic. For example, stimulation of bovine adrenal glomerulosa cells with angiotensin-II results in an initial, rapid peak of DAG at 10 seconds, followed by a transient decrease and then a much larger, sustained increase that reaches its maximum after one hour. oup.comnih.gov This biphasic pattern suggests that different sources and regulatory mechanisms are involved in the early and late phases of DAG production.
The fatty acid composition of the diacylglycerol molecule also plays a significant role in its temporal dynamics and signaling outcomes. pnas.org Different cell surface receptors can trigger the formation and degradation of distinct patterns of DAG species over time. pnas.org Experiments using caged DAGs, including dioctanoylglycerol (DOG), have revealed that individual DAG species exhibit unique temporal recruitment profiles for downstream effector proteins like PKC. pnas.orgpnas.orgresearchgate.net For instance, in response to photorelease, stearoyl-arachidonyl-glycerol (SAG) typically elicits the strongest and most rapid recruitment of PKC isoforms, while dioctanoylglycerol (DOG) often produces a weaker response. pnas.orgpnas.orgresearchgate.net
These differences in the temporal profiles of various DAG species are influenced by their distinct biochemical properties, such as their rates of transbilayer movement and metabolic turnover. pnas.org Mathematical modeling based on experimental data has shown that these species-specific properties can lead to significantly different levels and localizations of DAGs within the cell membrane over time. pnas.org This suggests that the specific chemical structure of a diacylglycerol, such as 2,3-dioctanoylglycerol, dictates its precise role in the temporal coding of cellular signals. pnas.org
Analytical Methodologies for 2,3 Dioctanoylglycerol in Academic Research
Chromatographic Separation Techniques for Diacylglycerol Isomers
Chromatography is an essential first step in analyzing diacylglycerols, as it allows for the separation of isomeric forms (sn-1,2/2,3- and sn-1,3-DAGs) and the resolution of different molecular species based on their fatty acid composition. acs.orgnsf.gov The separation of these isomers is crucial because their biological activities and metabolic pathways can differ significantly. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diacylglycerol isomers. nih.gov Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography are employed, often coupled with mass spectrometry (LC-MS) for detection and identification.
Normal-Phase HPLC (NP-HPLC): NP-HPLC separates lipids based on the polarity of their head groups. This method is effective for separating different lipid classes, such as monoacylglycerols, diacylglycerols, and triacylglycerols. aocs.org For DAG analysis, NP-HPLC can separate sn-1,2- and sn-1,3-isomers. acs.org To enhance detection, especially by UV detectors, DAGs are often derivatized. acs.orgnih.gov For instance, derivatization with 3,5-dinitrobenzoyl chloride allows for sensitive UV detection. nih.gov Another approach involves creating naphthylethylurethane derivatives, which can be separated on a normal-phase column and detected by UV. acs.org
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity, which for DAGs is determined by the length and degree of unsaturation of their fatty acyl chains. researchgate.netresearchgate.net This technique is highly effective for separating individual molecular species within the DAG class. researchgate.net Isocratic elution with acetonitrile (B52724) on a C18 column can successfully separate 1,2(2,3)- and 1,3-positional isomers of various DAGs. researchgate.netresearchgate.net The elution order is influenced by both the fatty acid chain length and the position on the glycerol (B35011) backbone, with 1,3-isomers typically eluting before their corresponding 1,2-isomers. researchgate.net
| Chromatography Type | Column | Mobile Phase | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Normal-Phase HPLC | µPorasil (3.9 x 300 mm) | Not specified; derivatization with 3,5-dinitrobenzoyl chloride | UV (254 nm) | Quantitative recovery of 1,2-diacylglycerol from biological samples. | nih.gov |
| Normal-Phase HPLC | Silica (B1680970) (10 cm, 3µm) | Hexane/Isopropanol (99.4/0.6, v/v) | Fluorimetric (Ex: 230 nm, Em: 352 nm) after derivatization | Separation and quantification of various molecular species of DAGs. | gerli.com |
| Reversed-Phase HPLC | C18 column | Isocratic elution with 100% acetonitrile | UV (205 nm) | Separation of 1,2(2,3)- and 1,3-positional isomers from vegetable oils. | researchgate.netresearchgate.net |
| Chiral Supercritical Fluid Chromatography (SFC) | Chiral column (tris(3,5-dimethylphenylcarbamate) derivative of amylose) | Neat methanol (B129727) as modifier | Mass Spectrometry (MS) | Baseline separation of enantiomeric monoacylglycerol and diacylglycerol isomers in 5 minutes. | acs.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for lipid analysis, including diacylglycerols. wiley.com For GC analysis, the non-volatile DAGs must first be converted into volatile derivatives, typically through silylation to form trimethylsilyl (B98337) (TMS) ethers. gerli.comnih.gov This derivatization step increases the thermal stability and volatility of the molecules, making them suitable for GC separation. nih.govrestek.com
Once derivatized, the DAGs are separated on a GC column based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS can effectively separate DAGs according to their carbon numbers. gerli.com While powerful, the derivatization and high temperatures involved can sometimes be a limitation. restek.com Nevertheless, it remains a valuable tool, particularly for determining the fatty acid composition of DAGs after transmethylation. gerli.com High-temperature GC/MS has also been developed to monitor intact triacylglycerol species produced from diacylglycerol substrates in enzyme assays. researchgate.net
| Parameter | Description | Purpose | Reference |
|---|---|---|---|
| Derivatization | Conversion of DAGs into volatile derivatives (e.g., trimethylsilyl ethers). | To increase volatility and thermal stability for gas-phase analysis. | gerli.comwiley.comnih.gov |
| Separation | Separation of derivatized DAGs on a capillary GC column based on boiling point and polarity. | To resolve different DAG molecular species, often by total carbon number. | gerli.comrestek.com |
| Detection | Ionization (e.g., Electron Ionization) and mass analysis of eluting compounds. | To identify and quantify the separated DAG derivatives based on their mass spectra. | wiley.comresearchgate.net |
Mass Spectrometry-Based Quantification of Diacylglycerols (Lipidomics)
Mass spectrometry (MS) is the cornerstone of modern lipidomics, providing the sensitivity and specificity required to quantify low-abundance lipids like diacylglycerols from complex biological extracts. nih.govnih.govnih.gov Quantification of DAGs by MS can be challenging due to their low abundance and poor ionization efficiency. nih.govacs.org To overcome this, strategies such as chemical derivatization to introduce a permanent charge can significantly enhance signal intensity. nih.govacs.org
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, and the resulting fragment ions are then analyzed. This provides structural information and allows for highly specific detection of lipid classes from a complex mixture, even without chromatographic separation. pnas.orgpageplace.dersc.org
Product Ion Scan: In this mode, a specific precursor ion (e.g., the [M+H]⁺ or [M+NH₄]⁺ adduct of a specific DAG molecule) is selected and fragmented to generate a product ion spectrum. This spectrum is a fingerprint that can be used to confirm the structure of the lipid, including the identification of its fatty acyl chains. pnas.orgresearchgate.net
Precursor Ion Scan (PIS): This scan mode is used to identify all precursor ions in a sample that fragment to produce a specific, common product ion. For example, phospholipids (B1166683) containing a choline (B1196258) head group can be detected by scanning for precursors of the m/z 184 phosphocholine (B91661) fragment. pnas.org While less common for DAGs which lack a universal headgroup fragment, derivatization can introduce a specific tag that yields a characteristic fragment ion, enabling a PIS approach. acs.org
Neutral Loss Scan (NLS): This technique identifies all precursor ions that lose a specific neutral fragment upon collision-induced dissociation. NLS is particularly useful for identifying DAGs containing a specific fatty acid, by scanning for the neutral loss of that fatty acid. aocs.orgacs.org For example, derivatized DAGs can be detected via the neutral loss of the derivative group. aocs.org
| Scan Mode | Principle | Application to DAG Analysis | Reference |
|---|---|---|---|
| Product Ion Scan | Selects a specific precursor ion and records all its fragment ions. | Structural confirmation of a specific DAG molecule by identifying its constituent fatty acids. | pnas.orgresearchgate.net |
| Precursor Ion Scan (PIS) | Scans for all precursor ions that produce a specific fragment ion. | Used to detect DAGs that have been chemically derivatized with a tag that produces a common fragment ion upon dissociation. | pnas.orgacs.org |
| Neutral Loss Scan (NLS) | Scans for all precursor ions that lose a common neutral molecule. | Identification of DAG species containing a specific fatty acid (loss of the fatty acid) or those modified with a specific derivative (loss of the derivative). | aocs.orgacs.org |
Two primary strategies are used in MS-based lipidomics: shotgun lipidomics and targeted lipidomics. helmholtz-munich.de
Shotgun Lipidomics: This approach involves the direct analysis of a total lipid extract by infusion into the mass spectrometer without prior chromatographic separation. nih.govacs.orgnih.gov It relies on the power of high-resolution mass spectrometry and various MS/MS scan modes to identify and quantify lipids. acs.orgresearchgate.net Derivatization is often employed to enhance sensitivity and to distinguish between isomers. nih.govacs.orgnih.gov For example, derivatizing DAGs with dimethylglycine allows for the differentiation of sn-1,2 and sn-1,3 isomers and provides high sensitivity. acs.orgresearchgate.net While high-throughput, shotgun lipidomics can be susceptible to ion suppression effects and may struggle with complex isomeric mixtures. nih.gov
Targeted Lipidomics: This methodology focuses on the accurate quantification of a predefined set of lipid species, such as 2,3-dioctanoylglycerol. nih.govnih.gov It typically combines liquid chromatography for separation with tandem mass spectrometry for detection (LC-MS/MS), often using a triple quadrupole mass spectrometer. nih.govnih.gov The chromatographic step separates isomers and reduces matrix effects, while the MS is set to monitor specific precursor-product ion transitions for the target analytes and their internal standards. nih.gov This approach offers high sensitivity, specificity, and quantitative accuracy, making it the gold standard for validating findings from untargeted studies and for quantifying specific lipids of interest. nih.govnih.govmdpi.com
Accurate quantification by mass spectrometry is highly dependent on the use of appropriate internal standards (IS). nih.govmdpi.com Internal standards are compounds added to a sample at a known concentration before analysis to correct for variations in sample preparation, chromatography, and mass spectrometric response. nih.gov
Relative Quantification: This involves comparing the abundance of a lipid in one sample to another (e.g., control vs. treated). The peak intensity or area of the endogenous lipid is normalized to that of an internal standard. nih.gov While it doesn't provide an absolute concentration, it is very effective for identifying changes in lipid levels across different experimental conditions. nih.gov
Absolute Quantification: This method determines the exact concentration of an analyte in the sample (e.g., nmol/g of tissue). frontiersin.org It requires the use of a calibration curve created from a series of known concentrations of an authentic standard. researchgate.net For the highest accuracy, the ideal internal standard is a stable-isotope labeled version of the analyte of interest (e.g., ¹³C- or ²H-labeled this compound). mdpi.com When these are not available, structurally similar lipids that are not naturally present in the sample, such as DAGs with odd-chain fatty acids, are used. nih.govnih.govspringernature.com The choice of internal standard is critical, as the MS response can vary depending on the fatty acid chain length and degree of unsaturation. nih.govspringernature.com Therefore, a panel of internal standards covering a range of structures is often necessary for accurate quantification of an entire lipid class. nih.gov
| Internal Standard Type | Example(s) | Rationale for Use | Reference |
|---|---|---|---|
| Stable Isotope-Labeled | ¹³C- or ²H-labeled version of the target DAG | Considered the "gold standard"; co-elutes and has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction. | mdpi.comfrontiersin.org |
| Odd-Chain Fatty Acid DAG | 1,2-diheptadecanoin (C17:0/C17:0-DAG) | Structurally similar to endogenous DAGs but typically absent or at very low levels in biological samples. | nih.gov |
| Short-Chain Fatty Acid DAG | 1,2-dilauroyl-glycerol (C12:0/C12:0-DAG) | Used as an internal standard for relative quantification in derivatization-based methods. | nih.govacs.org |
| Commercially Available Standards | DAG(15:0/18:1-d₇) | A commercially available deuterated standard used for quantitative analysis. | nih.gov |
Spectroscopic Methods for Structural Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the structural elucidation of molecules like this compound. core.ac.uk This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk By analyzing the chemical shifts, spin-spin coupling, and integration of signals in an NMR spectrum, researchers can deduce the connectivity and spatial arrangement of atoms.
In the context of this compound, ¹H NMR and ¹³C NMR are the primary NMR techniques used.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule based on their chemical environment. core.ac.uk For this compound, one would expect distinct signals for the protons on the glycerol backbone, the methylene (B1212753) (-CH₂) groups of the octanoyl chains, and the terminal methyl (-CH₃) groups. The splitting pattern of these signals (e.g., doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons and reveals how the different proton-containing groups are connected.
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. nih.gov Each unique carbon atom in this compound, from the carbonyl carbons of the ester groups to the various carbons in the glycerol backbone and the aliphatic chains, will produce a distinct signal. nih.gov The chemical shift of these signals is indicative of the functional group and the local electronic environment of the carbon atom. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map the connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), respectively, confirming the structural assignment. medchemexpress.com
While detailed experimental spectra for this compound are found within specialized databases, predicted NMR data serves as a useful reference for its structural characterization.
Table 1: Predicted NMR Data for sn-2,3-Dioctanoylglycerol
| Spectrum Type | Description |
|---|---|
| ¹H NMR | Predicted spectra are available in chemical databases and provide expected chemical shift ranges for the glycerol and octanoyl protons. kobe-u.ac.jp |
| ¹³C NMR | Predicted spectra are available, showing expected chemical shifts for all 19 carbon atoms in the structure. kobe-u.ac.jp |
In Vitro Assays for this compound Biological Activity
PKC Activity Assays
In vitro protein kinase C (PKC) activity assays are fundamental for determining the ability of compounds like this compound to modulate this key enzyme family. PKC plays a crucial role in various cellular signal transduction pathways. kobe-u.ac.jppnas.org These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide or protein, catalyzed by a purified PKC isozyme.
The general principle involves incubating the PKC enzyme, a substrate (like histone), phospholipids (such as phosphatidylserine), calcium, and the compound being tested (e.g., this compound). kobe-u.ac.jpnih.gov The amount of phosphorylated substrate is then quantified, often by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP or by using fluorescence-based methods. An increase in substrate phosphorylation compared to a control indicates that the test compound is a PKC activator.
Research has demonstrated a high degree of stereospecificity in PKC activation by diacylglycerols. kobe-u.ac.jp Studies comparing the isomers of dioctanoylglycerol reveal that only the sn-1,2 isomer is a potent activator of PKC. The sn-2,3-dioctanoylglycerol and 1,3-dioctanoylglycerol (B106050) isomers show minimal to no activity in these assays. kobe-u.ac.jp This specificity suggests a precise three-point binding interaction between the activator, the enzyme, and the membrane components. pnas.orgnih.gov The slight activity sometimes observed for the sn-2,3 isomer may be due to minor contamination with the sn-1,2 form. kobe-u.ac.jp
Table 2: Relative Activity of Dioctanoylglycerol Isomers on Protein Kinase C
| Compound | PKC Activation Level |
|---|---|
| sn-1,2-Dioctanoylglycerol | High kobe-u.ac.jp |
| sn-2,3-Dioctanoylglycerol | Little to no activity kobe-u.ac.jp |
| 1,3-Dioctanoylglycerol | Inactive kobe-u.ac.jp |
Membrane Translocation Assays
Membrane translocation assays are critical for visualizing and quantifying a key step in PKC activation. In resting cells, many PKC isoforms reside in the cytosol. nih.gov Upon activation by second messengers like diacylglycerol, they translocate to cellular membranes, such as the plasma membrane or internal membranes, where they can phosphorylate their target substrates. core.ac.uknih.gov
These assays often utilize cells expressing a PKC isoform fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP). core.ac.uknih.gov Researchers can then use confocal microscopy to monitor the location of the fluorescently-tagged PKC in real-time. nih.gov When an activator like sn-1,2-dioctanoylglycerol (often abbreviated as diC8) is introduced, the diffuse cytosolic fluorescence is observed to concentrate at the cell membrane, providing direct evidence of translocation. nih.govaai.org
Another method involves cell fractionation. After treating cells with the activator, they are lysed and separated into cytosolic and membrane fractions via ultracentrifugation. nih.gov The amount of PKC in each fraction is then determined using techniques like Western blotting. An increase in PKC in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates that translocation has occurred. nih.govaai.org
Studies have shown that sn-1,2-dioctanoylglycerol effectively induces the translocation of novel PKC isoforms, such as PKCδ and PKCε, from the cytosol to membrane fractions. aai.orgescholarship.org However, its effects can differ from other activators; for instance, it may cause little translocation of PKC isoforms to Triton-insoluble cytoskeletal fractions compared to potent activators like phorbol (B1677699) esters (PMA). aai.org The speed and destination (e.g., plasma membrane vs. nuclear membrane) of the translocation can provide insights into the specific roles and regulation of different PKC isoforms. escholarship.org
Investigational Research Applications and Models Utilizing 2,3 Dioctanoylglycerol
2,3-Dioctanoylglycerol as a Chemical Probe for Lipid Signaling Pathways
This compound, a synthetic, cell-permeable analog of diacylglycerol (DAG), serves as a crucial tool in dissecting the complex roles of lipid second messengers in cellular signaling. Its ability to mimic endogenous DAG allows researchers to selectively activate specific signaling cascades, thereby elucidating the intricate mechanisms governing a wide array of physiological processes. The short octanoyl acyl chains of this compound facilitate its entry into cells, where it can directly engage with DAG effector proteins, most notably protein kinase C (PKC).
Elucidation of PKC-Dependent and PKC-Independent Cellular Processes
A significant body of research has utilized this compound to differentiate between cellular events that are mediated by PKC and those that occur through alternative pathways. In T lymphocytes, for instance, the concentration of 1,2-sn-dioctanoylglycerol (a stereoisomer of this compound, often used interchangeably in studies and referred to as DiC8) dictates the nature of the cellular response. At low concentrations (0.5-2.5 µM), DiC8 induces cytosolic alkalinization through a PKC-mediated activation of the Na+/H+ antiport. dovepress.comnih.gov However, at higher concentrations (≥12.5 µM), it triggers a marked cytosolic acidification and a substantial increase in cytosolic free calcium ([Ca2+]i). dovepress.comnih.gov This latter effect, which involves the release of calcium from intracellular stores followed by a transmembrane influx, is notably independent of PKC activation. dovepress.comnih.gov
Further evidence for PKC-independent actions of dioctanoylglycerol comes from studies on embryonic chick cardiomyocytes. In this model, dioctanoylglycerol was found to inhibit the L-type calcium current, a critical component of cardiac electrical activity, without activating PKC. nih.gov These findings underscore the importance of this compound as a chemical probe to uncover the multifaceted and sometimes paradoxical roles of diacylglycerol signaling, demonstrating that not all of its downstream effects are funneled through the canonical PKC pathway.
Investigation of Signal Transduction Cross-Talk
This compound has also been instrumental in unraveling the cross-talk between different signal transduction pathways. A prime example is its application in the study of B-cell signaling. In the murine B-cell lymphoma cell line WEHI-231, cross-linking of membrane IgM (mIgM) typically activates the phosphoinositide signaling pathway, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol. nih.gov However, pretreatment of these cells with dioctanoylglycerol blocks the ability of anti-IgM to stimulate the production of inositol phosphates and the subsequent increase in intracellular calcium. nih.gov This suggests a feedback inhibition mechanism where the activation of PKC by exogenous dioctanoylglycerol can attenuate the signaling cascade initiated at the B-cell receptor, highlighting a point of negative cross-talk between these pathways. nih.gov
In Vitro Cellular Models for Studying this compound Effects
A diverse range of in vitro cellular models has been employed to investigate the specific effects of this compound, providing valuable insights into its cell-type-specific functions.
| Cell Type | Key Findings with this compound |
| Platelets | Direct activation of protein kinase C (PKC) by 1,2-sn-dioctanoylglycerol, leading to the platelet release reaction in the presence of a Ca2+-ionophore. nih.gov |
| Neutrophils | Activation of the superoxide/hydrogen peroxide generating NADPH-oxidase by sn-1,2-dioctanoylglycerol, resulting in the production of reactive oxygen species. nih.gov |
| Cardiac Myocytes | Primarily metabolized via the lipase (B570770) pathway. nih.gov It can also inhibit the L-type calcium current independently of PKC activation. nih.gov |
| Granulosa Cells | Inhibition of follicle-stimulating hormone (FSH)-stimulated steroidogenesis and LH/hCG receptor induction, suggesting a role in modulating ovarian function. nih.gov |
| B-Cell Lymphomas | In WEHI-231 cells, it blocks anti-IgM-stimulated phosphoinositide hydrolysis and the subsequent rise in cytoplasmic Ca2+, indicating a feedback inhibition mechanism. nih.gov |
These studies demonstrate the utility of this compound in probing the intricacies of signal transduction in various cellular contexts, from immune responses to cardiovascular physiology and reproductive endocrinology.
Structure-Activity Relationship (SAR) Studies with Diacylglycerol Analogues
The biological activity of diacylglycerols is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies, often employing synthetic analogues like this compound, have been crucial in defining the chemical determinants of their signaling functions.
Influence of Acyl Chain Length and Position on Biological Activity
The length and position of the acyl chains on the glycerol (B35011) backbone are critical determinants of a diacylglycerol's biological activity. For instance, the effects of 1,2-sn-dioctanoylglycerol (DiC8) on T lymphocytes are distinct from those of other diacylglycerol analogues, with its action being specific to the length of its acyl chains. dovepress.comnih.gov Studies on lipid vesicles have shown that diacylglycerols with sn-2 substitutions of polyunsaturated fatty acids, such as arachidonic acid, are more potent in stimulating PKC activity compared to those with monounsaturated chains. nih.gov
Furthermore, the acyl chain length of diacylglycerol analogues has been shown to impact the physical properties of lipid assemblies. In a study creating a library of diacylglycerol analogues with varying monounsaturated fatty acid chain lengths from C14:1 to C24:1, it was found that analogues with medium-length chains (C16-C18) were required to form colloidally stable, phase-separated liposomes. rsc.org This highlights how the acyl chain composition not only affects enzymatic interactions but also influences the broader biophysical environment of the cell membrane.
Stereochemical Specificity in Enzyme Recognition and Signaling
The stereochemistry of the diacylglycerol molecule is paramount for its recognition by and activation of downstream effector enzymes. Research on platelets has unequivocally demonstrated that only the 1,2-sn- stereoisomer of a permeable diacylglycerol is capable of directly activating protein kinase C and initiating the platelet release reaction. nih.gov The 2,3-sn- and 1,3-isomers were found to be inactive, indicating a strict stereochemical requirement for signal transduction through the PKC pathway. nih.gov This stereospecificity ensures the precise and controlled activation of signaling cascades in response to the generation of the correct diacylglycerol isomer.
Development of Radiolabeled and Fluorescent Probes for Diacylglycerol Studies
The transient and localized nature of diacylglycerol (DAG) signaling necessitates the development of sophisticated molecular tools to investigate its complex roles in cellular processes. To this end, radiolabeled and fluorescently tagged analogs of DAGs, including this compound, have been synthesized. These probes are instrumental in tracking the metabolic fate of DAG, quantifying its interaction with effector proteins, and visualizing its spatiotemporal dynamics within living cells.
Radiolabeled Probes
Radiolabeled versions of short-chain diacylglycerols, such as dioctanoylglycerol, serve as invaluable tools for dissecting the metabolic pathways and enzyme kinetics associated with DAG signaling. By replacing specific atoms with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can quantitatively trace the molecule's journey through various cellular compartments and biochemical reactions.
Detailed Research Findings:
A significant area of investigation has been the metabolism of dioctanoylglycerol, particularly its phosphorylation by diacylglycerol kinase (DGK) to form phosphatidic acid and its hydrolysis by diacylglycerol lipase (DGL) to yield monoacylglycerol. A study utilizing [³H]dioctanoylglycerol in isolated adult rat cardiac myocytes provided detailed insights into the activities of these competing metabolic pathways. The research revealed that in cardiac myocytes, the lipase pathway is the predominant route for the metabolism of exogenous dioctanoylglycerol. nih.gov
In broken cell preparations from these myocytes, the kinetic parameters for DG kinase and DG lipase were determined. DG lipase exhibited a significantly higher maximal velocity (Vmax) compared to DG kinase, suggesting a greater capacity for hydrolyzing dioctanoylglycerol. nih.gov When intact myocytes were incubated with [³H]dioctanoylglycerol, the incorporation of radioactivity into the products of the lipase pathway (monoacylglycerol and free glycerol) was approximately tenfold higher than its incorporation into the total phospholipid fraction, which includes the product of DG kinase. nih.gov This finding underscores the primary role of hydrolysis in terminating the signaling action of this particular diacylglycerol analog in heart muscle cells.
| Enzyme | Product | Km (µM) | Vmax (nmol/h/mg protein) |
|---|---|---|---|
| Diacylglycerol Kinase | Phosphatidic Acid | 22 | 110 |
| Diacylglycerol Lipase | Monoacylglycerol | 80 | 1000 |
Furthermore, radiolabeled probes have been instrumental in characterizing the binding of diacylglycerols to their protein targets. For instance, iodoaryl analogues of dioctanoylglycerol have been synthesized and used in competitive binding assays. nih.gov These analogues were shown to compete with [³H]phorbol dibutyrate for binding to protein kinase C (PKC), confirming their interaction with the C1 domain of this key signaling enzyme. nih.gov Such studies are crucial for the development of new molecules that can modulate PKC activity.
| Metabolic Pathway | Products Measured | Relative Radioactivity Incorporation |
|---|---|---|
| Lipase Pathway | Monoacylglycerol and Free Glycerol | ~10-fold higher |
| Kinase Pathway | Total Phospholipid Fraction (including Phosphatidic Acid) | Baseline |
| This table illustrates the predominant metabolism of [³H]dioctanoylglycerol via the lipase pathway in intact cardiac myocytes. |
Fluorescent Probes
Fluorescent analogs of diacylglycerol are powerful tools for visualizing the localization and dynamics of this second messenger in real-time within living cells. These probes typically consist of a diacylglycerol backbone, often with shorter acyl chains like dioctanoylglycerol to ensure cell permeability, attached to a fluorophore. The choice of fluorophore is critical, as its photophysical properties, such as brightness, photostability, and sensitivity to the local environment, will determine the utility of the probe.
Detailed Research Findings:
An innovative approach to creating fluorescent DAG probes involves the synthesis of photoswitchable diacylglycerols, known as PhoDAGs. nih.gov Certain PhoDAGs are designed as cell-permeable analogs that mimic 1,2-dioctanoyl-sn-glycerol. nih.gov These molecules incorporate a photoswitchable acyl chain containing an azobenzene (B91143) moiety, allowing for reversible control of their activity using light. In its thermally stable trans configuration, the PhoDAG is less active. Upon irradiation with UV-A light (e.g., 365 nm), the azobenzene isomerizes to the cis configuration, rendering the molecule more active and capable of mimicking endogenous DAG. This activation can be reversed by exposing the probe to blue light. nih.gov
The utility of these probes has been demonstrated in studies of PKC translocation. In HeLa cells expressing PKCδ fused to a red fluorescent protein (PKCδ-RFP), application of a PhoDAG analog of dioctanoylglycerol in its inactive state showed no effect. However, upon photoactivation with UV-A light, a rapid translocation of PKCδ-RFP to the plasma membrane was observed, indicating that the cis-PhoDAG effectively activated the kinase. This process was reversible, with the PKCδ-RFP returning to the cytoplasm after the activating light was turned off. nih.gov
Another class of fluorescent probes for studying diacylglycerol involves the use of environmentally sensitive fluorophores like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD) and dansyl groups. These fluorophores exhibit changes in their fluorescence emission spectra depending on the polarity of their surroundings. When attached to a diacylglycerol molecule, they can report on the lipid's incorporation into cellular membranes. For instance, NBD-labeled lipids show weak fluorescence in aqueous environments but become brightly fluorescent in the hydrophobic interior of a membrane. researchgate.net The emission maximum of the NBD group can also provide information about its depth within the membrane bilayer. nih.gov Similarly, dansyl-based probes have been used to investigate interactions at the membrane surface. nih.gov While specific studies detailing the synthesis and application of a dansyl- or NBD-labeled this compound are not abundant, the principles established with other labeled lipids are applicable.
| Characteristic | Description |
|---|---|
| Probe Structure | Dioctanoylglycerol analog with a photoswitchable azobenzene-containing acyl chain. |
| Inactive State | Thermally stable trans-isomer. |
| Activation | Irradiation with UV-A light (e.g., 365 nm) induces isomerization to the active cis-form. |
| Deactivation | Reversible by irradiation with blue light or thermal relaxation. |
| Demonstrated Application | Optical control of PKCδ translocation to the plasma membrane in live HeLa cells. |
Emerging Research Directions and Future Perspectives on 2,3 Dioctanoylglycerol
Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Transcriptomics)
The study of 2,3-dioctanoylglycerol is increasingly benefiting from the integration of multi-omics technologies, which provide a holistic view of its biological roles. These approaches, including lipidomics, proteomics, and transcriptomics, allow for a comprehensive analysis of the molecular landscape influenced by this specific diacylglycerol (DAG) isomer.
Lipidomics has been instrumental in quantifying the levels of various DAG species, including this compound, in different cellular and tissue contexts. nih.gov Advanced mass spectrometry-based techniques enable the detailed profiling of lipidomes, revealing dynamic changes in lipid composition in response to stimuli or in disease states. creative-proteomics.comthermofisher.com For instance, lipidomic analysis of amniotic fluid has shown alterations in lipid metabolism, including changes in phosphatidic acid species, which are closely related to DAGs, in certain fetal conditions. mdpi.com Furthermore, lipidomics has been used to study the metabolic fate of structured lipids like 2-linoleoyl-1,3-dioctanoyl-glycerol, providing insights into their digestion and absorption. sci-hub.se
Proteomics complements lipidomics by identifying proteins that are differentially expressed or post-translationally modified in response to changes in this compound levels. Chemical proteomics, for example, employs probes to identify protein ligands for lipids, which can help in discovering novel protein interactors for specific DAGs. biorxiv.org Proteomic studies have also been used to monitor the activity of pathways affected by DAG biosynthesis, revealing how blocking this process can rescue cellular toxicity in models of diseases like Parkinson's. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, provides insights into the gene expression changes that occur in response to this compound. By analyzing the transcriptome, researchers can identify signaling pathways and cellular processes that are transcriptionally regulated by this lipid second messenger.
The integration of these multi-omics datasets offers a powerful approach to understanding the complex roles of this compound. For example, a multi-omics analysis combining transcriptomics, proteomics, and metabolomics has been used to investigate the effects of food-processing contaminants, providing a comprehensive picture of the molecular perturbations. nih.gov This integrated approach allows for the construction of more accurate metabolic network models and a deeper understanding of cellular metabolism and signaling. frontiersin.org
Table 1: Examples of Multi-Omics Applications in Diacylglycerol Research
| Omics Approach | Application in DAG Research | Key Findings | Reference |
| Lipidomics | Profiling of DAG species in leukocytes. | Revealed significant increases in DAG fractions upon cell stimulation. | nih.gov |
| Proteomics | Identification of protein targets of monoacylglycerol lipids. | Discovered novel protein ligands, suggesting potential interactions for DAGs. | biorxiv.org |
| Transcriptomics & Proteomics | Analysis of cellular response to α-Synuclein toxicity. | Showed that inhibiting the conversion of phosphatidic acid to DAG can be protective. | nih.gov |
| Multi-omics (Transcriptomics, Proteomics, Oxylipin profiling) | Investigating the cardiotoxic effects of 2-MCPD. | Revealed upregulation of inflammatory responses and downregulation of energy metabolism. | nih.gov |
Advanced Imaging Techniques for Spatiotemporal Dynamics of Diacylglycerols
Understanding the precise location and timing of diacylglycerol (DAG) signaling is crucial for elucidating its function. Advanced imaging techniques are providing unprecedented insights into the spatiotemporal dynamics of DAGs like this compound within living cells. oup.com
One of the key tools in this area is the use of genetically encoded biosensors . These biosensors are often fusion proteins, for example, combining a fluorescent protein with a DAG-binding domain like the C1a domain of protein kinase C (PKC). researchgate.net When DAG levels increase at a specific membrane, the biosensor is recruited to that location, leading to a detectable change in fluorescence. researchgate.net This allows for real-time visualization of DAG production and localization in various cellular compartments, such as the plasma membrane, Golgi apparatus, and even the cell plate during cytokinesis in plants. researchgate.net
Fluorescent probes also play a significant role in imaging DAG dynamics. tocris.comthermofisher.com These can be synthetic molecules that mimic DAG and carry a fluorescent tag. For instance, fluorescently labeled versions of phorbol (B1677699) esters, which are potent DAG analogs, can be used to track the localization of DAG-binding proteins. The development of novel fluorescent probes with improved properties, such as high sensitivity and selectivity, is an active area of research. tcichemicals.com
MALDI mass spectrometry imaging (MALDI-MSI) is another powerful technique that allows for the label-free visualization of the spatial distribution of lipids, including DAGs, in tissue sections. nih.gov This method has been used to show the accumulation of specific DAG species in the neointima of arteries during restenosis, highlighting the role of these lipids in pathological processes. nih.gov
The combination of these imaging techniques with other methods, such as photochemical uncaging of lipids, allows for precise experimental control. pnas.org By using caged DAG probes, researchers can trigger the release of specific DAG species at a defined time and location within a cell, and then observe the downstream signaling events using fluorescent biosensors. pnas.orgpnas.org This approach has been crucial in demonstrating that different DAG species can trigger distinct cellular responses. pnas.orgpnas.org
Table 2: Advanced Imaging Techniques for Diacylglycerol Research
| Imaging Technique | Principle | Application for DAGs | Reference |
| Genetically Encoded Biosensors (e.g., YFP-C1aPKC) | Fusion protein of a fluorescent protein and a DAG-binding domain that translocates to sites of DAG production. | Real-time visualization of DAG pools in various organelles and cellular structures. | researchgate.net |
| Fluorescent Probes | Synthetic molecules that mimic DAG and are tagged with a fluorophore. | Tracking the localization of DAG-binding proteins and studying their interactions. | tocris.comthermofisher.com |
| MALDI Mass Spectrometry Imaging (MALDI-MSI) | Label-free imaging of the spatial distribution of molecules in tissue sections based on their mass-to-charge ratio. | Mapping the distribution of different DAG species in tissues, such as in arterial walls during disease. | nih.gov |
| Photochemical Uncaging | Using light to release a biologically active molecule (e.g., DAG) from an inactive precursor. | Acute manipulation of DAG levels at specific subcellular locations to study the kinetics of signaling events. | pnas.orgpnas.org |
Computational Modeling and Simulation of Diacylglycerol Interactions
Computational modeling and simulation have become indispensable tools for investigating the molecular interactions of diacylglycerols (DAGs) like this compound at an atomistic level. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations are particularly powerful for studying the behavior of DAGs within lipid bilayers. nih.gov These simulations can reveal how the presence of specific DAG isomers affects membrane properties, such as fluidity and curvature. plos.org For example, simulations have shown that the degree of unsaturation in the acyl chains of DAG molecules can influence their availability at the lipid-water interface, which is crucial for their interaction with signaling proteins like protein kinase C (PKC). nih.gov
Computational models are also used to simulate physiological signaling events involving DAGs. pnas.orgresearchgate.net By combining experimental data with mathematical modeling, researchers can create in silico models that predict the temporal and spatial evolution of DAG-mediated signaling cascades. pnas.orgresearchgate.net These models can account for various factors, including the generation of different DAG species, their binding to effector proteins, and their turnover rates. pnas.org Such simulations have been instrumental in demonstrating that subtle differences in the chemical structure of DAGs can lead to significant variations in their signaling outcomes. pnas.orgpnas.org
Furthermore, computational approaches are employed to study the interactions between DAGs and their protein targets. Docking studies, for instance, can predict the binding poses of DAG molecules within the C1 domains of proteins like PKC. nih.gov These studies, combined with site-directed mutagenesis, have helped to identify the key amino acid residues that are responsible for the specific recognition of different DAG isomers. nih.gov
The development of more realistic membrane models, which incorporate a complex mixture of lipids, is an ongoing effort in the field. acs.org These advanced models, often simulated using coarse-grained approaches, allow for the study of DAG interactions in a more physiologically relevant context. acs.orgacs.org
Table 3: Computational Approaches in Diacylglycerol Research
| Computational Method | Application for DAGs | Key Insights | Reference |
| Molecular Dynamics (MD) Simulations | Studying the behavior of DAGs in lipid bilayers. | Revealed the influence of acyl chain saturation on DAG availability and membrane properties. | nih.gov |
| Mathematical Modeling of Signaling | Simulating physiological DAG signaling events. | Predicted how different DAG species lead to distinct temporal profiles of effector protein recruitment. | pnas.orgresearchgate.net |
| Molecular Docking | Predicting the binding of DAGs to protein C1 domains. | Identified key residues involved in the specific recognition of DAG isomers. | nih.gov |
| Coarse-Grained Simulations | Modeling DAG interactions in complex, multi-component membranes. | Allows for the study of lipid-protein interactions in more realistic cellular environments. | acs.orgacs.org |
Identification of Novel Molecular Targets and Biological Roles for this compound
While protein kinase C (PKC) is the most well-known target of diacylglycerols (DAGs), ongoing research is focused on identifying novel molecular targets and uncovering new biological roles for specific isomers like this compound. creative-proteomics.com
The stereochemistry of DAGs is a critical determinant of their biological activity. nih.govcreative-proteomics.com Studies have shown that enzymes involved in DAG metabolism can distinguish between different stereo- and regioisomers, suggesting that these isomers may have distinct cellular functions. nih.gov For example, only the sn-1,2-diacylglycerol isomer is typically considered a second messenger that activates PKC, while the sn-2,3- and 1,3-isomers are often thought to have different roles. creative-proteomics.comkobe-u.ac.jp However, some research suggests that 1,3-dioctanoylglycerol (B106050) can also influence cellular processes, such as the tension of the cytoskeleton in plant cells. semanticscholar.org
The search for novel DAG targets extends beyond the PKC family. For instance, some transient receptor potential (TRP) channels, which are involved in sensory perception and other physiological processes, have been shown to be modulated by DAGs. mdpi.com The use of caged lipid probes has been valuable in demonstrating that different DAG species can elicit distinct patterns of calcium influx through these channels. mdpi.com
The biological roles of this compound and other DAGs are also being explored in the context of membrane dynamics. plos.org DAGs, with their cone-like shape, can induce negative curvature in lipid bilayers, which facilitates processes like membrane fusion and vesicle budding. plos.orgcreative-proteomics.com The physical effects of DAG on membrane morphology are an active area of investigation, with studies suggesting that alterations in DAG levels can impact the structure of organelles like the endoplasmic reticulum and the nuclear envelope. plos.org
Furthermore, the involvement of DAGs in various metabolic pathways continues to be a focus of research. nih.gov As intermediates in the synthesis of triglycerides and phospholipids (B1166683), DAGs play a central role in lipid metabolism. creative-proteomics.com Dysregulation of DAG metabolism has been linked to various diseases, and understanding the specific roles of different DAG isomers in these processes is crucial for developing new therapeutic strategies. nih.gov
Table 4: Known and Potential Molecular Targets and Biological Roles of Diacylglycerols
| Molecular Target/Biological Role | Description | Relevance to this compound | Reference |
| Protein Kinase C (PKC) | A family of serine/threonine kinases that are key effectors of DAG signaling. | This compound (as a stereoisomer of the active sn-1,2 form) is often used to study PKC activation. | creative-proteomics.comphysiology.org |
| Transient Receptor Potential (TRP) Channels | A group of ion channels involved in various sensory and physiological processes. | Different DAG species, including dioctanoylglycerol, can modulate the activity of TRP channels. | mdpi.com |
| Membrane Dynamics (Fusion, Curvature) | The physical properties of DAGs can influence the shape and fluidity of cellular membranes. | This compound can induce membrane curvature, potentially affecting processes like vesicle trafficking. | plos.orgcreative-proteomics.com |
| Lipid Metabolism | DAGs are key intermediates in the synthesis of triglycerides and phospholipids. | The metabolic fate of this compound is relevant to understanding overall lipid homeostasis. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key solubility and formulation considerations for 2,3-Dioctanoylglycerol in experimental systems?
- Methodological Answer : Due to its short acyl chains, this compound (DiC8) exhibits higher water solubility compared to long-chain diacylglycerols (DAGs), making it suitable for in vitro studies requiring rapid membrane permeation . However, solubility can vary depending on solvent polarity and temperature. For cell-based assays, pre-dissolving DiC8 in dimethyl sulfoxide (DMSO) or ethanol (≤0.1% final concentration) is recommended to avoid micelle formation, which may alter bioavailability. In lipid-based drug formulations, DiC8 can form complexes with hydrophobic drugs (e.g., Tipranavir), reducing free drug concentrations; equilibrium dialysis or ultrafiltration is advised to quantify unbound drug fractions .
Q. How is this compound typically validated for use in Protein Kinase C (PKC) activation studies?
- Methodological Answer : DiC8 is often validated via PKC translocation assays using fluorescently tagged PKC isoforms (e.g., PKCβII-GFP) in live cells. Confocal microscopy tracks relocation from cytosol to membranes upon DiC8 treatment, with phorbol esters (e.g., PMA) as positive controls. Dose-response curves (0.1–10 µM DiC8) should confirm efficacy, while PKC inhibitors (e.g., Gö6983) verify specificity. Western blotting for phosphorylated PKC substrates (e.g., MARCKS) provides complementary validation .
Advanced Research Questions
Q. What experimental contradictions arise when studying PKC activation by this compound, and how can they be resolved?
- Methodological Answer : Extracellular application of DiC8 inhibits Cav1.2 calcium currents in cardiac myocytes via PKC-independent mechanisms, while intracellular photorelease of caged DiC8 robustly activates PKC-dependent pathways . This discrepancy highlights compartment-specific effects. To resolve this, researchers should:
- Use caged DiC8 with UV uncaging systems to precisely control intracellular delivery .
- Pair electrophysiology (e.g., patch-clamp) with PKC inhibition/knockdown to isolate PKC-mediated effects .
- Compare results with endogenous DAGs (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) to assess isomer-specific signaling .
Q. How does this compound interact with hydrophobic drugs in lipid-based formulations, and what analytical methods quantify these interactions?
- Methodological Answer : DiC8 forms insoluble complexes with drugs like Tipranavir (TPV) via hydrophobic and hydrogen-bonding interactions, reducing free drug concentrations. To study this:
- Conduct solubility assays by titrating TPV into DiC8-containing micelles and measuring supernatant via HPLC .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry.
- Apply molecular dynamics simulations to model acyl chain packing and predict drug-excipient compatibility .
Q. What are the limitations of using this compound as a DAG analog in signaling studies?
- Methodological Answer : While DiC8 is synthetically accessible and soluble, it lacks the acyl chain diversity of endogenous DAGs (e.g., 18:0/20:4-DAG), which exhibit isoform-specific PKC activation. Researchers should:
- Combine DiC8 with long-chain DAGs in lipid vesicles to mimic physiological heterogeneity .
- Use lipidomics (LC-MS/MS) to profile endogenous DAG species in their model system and tailor analog selection .
- Validate findings with genetic models (e.g., DGK knockout cells) to amplify endogenous DAG pools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
